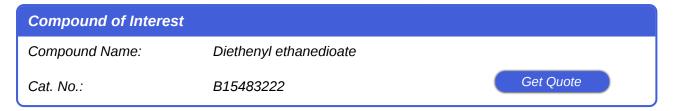


An In-depth Technical Guide to Diethenyl Ethanedioate: Chemical Properties and Structure Elucidation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethenyl ethanedioate, also known as divinyl oxalate, is an organic compound with the chemical formula C₆H₆O₄. While specific experimental data for this molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties and a detailed framework for its synthesis and structural elucidation based on established chemical principles and data from analogous compounds. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and other divinyl dicarboxylates.

Chemical Properties and Structure

Diethenyl ethanedioate is the diester of oxalic acid and vinyl alcohol. Its structure consists of two vinyl groups attached to the carboxyl groups of an ethanedioate (oxalate) backbone.

Identification



Property	Value	Source
IUPAC Name	bis(ethenyl) oxalate	N/A
Synonyms	Divinyl oxalate, Ethanedioic acid, diethenyl ester	[1]
CAS Number	13416-89-2	N/A
Molecular Formula	C ₆ H ₆ O ₄	[1]
Molecular Weight	142.11 g/mol	[1]
Canonical SMILES	C=COC(=O)C(=O)OC=C	N/A

Physicochemical Properties (Predicted)

Detailed experimental data on the physicochemical properties of **diethenyl ethanedioate**, such as melting point, boiling point, and density, are not readily available in the current literature. However, predictions can be made based on the properties of similar short-chain organic esters. It is expected to be a liquid at room temperature with limited solubility in water and good solubility in common organic solvents.

Structure Elucidation: Experimental Protocols

The definitive identification and structural confirmation of **diethenyl ethanedioate** would rely on a combination of spectroscopic techniques. The following sections detail the expected outcomes and general experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.

Expected Spectrum: The ¹H NMR spectrum of **diethenyl ethanedioate** is predicted to show a characteristic pattern for the vinyl groups. Due to the electronegativity of the ester oxygen, the vinylic protons will be deshielded and appear in the downfield region of the spectrum. The three protons of each vinyl group (-OCH=CH₂) will be chemically non-equivalent and will exhibit



splitting patterns (geminal, cis, and trans coupling). Based on data for other vinyl esters, the following approximate chemical shifts are expected:

- -OCH=: A doublet of doublets (dd) around δ 7.2-7.5 ppm.
- =CH₂ (trans): A doublet of doublets (dd) around δ 4.8-5.2 ppm.
- =CH₂ (cis): A doublet of doublets (dd) around δ 4.5-4.9 ppm.

Experimental Protocol:

- Dissolve a 5-10 mg sample of purified diethenyl ethanedioate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the coupling constants (J-values) to confirm the connectivity of the vinyl protons.

Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Based on data for analogous vinyl esters, the following chemical shifts are anticipated:

- C=O (ester carbonyl): δ 155-165 ppm.
- -OCH=: δ 140-145 ppm.
- =CH₂: δ 95-105 ppm.

Experimental Protocol:

 Prepare a sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary (20-50 mg).



- Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the aliphatic region for this molecule.

Infrared (IR) Spectroscopy

Expected Spectrum: IR spectroscopy is used to identify the functional groups present in a molecule. For **diethenyl ethanedioate**, the key characteristic absorption bands are expected to be:

- C=O stretch (ester): A strong absorption band in the region of 1750-1770 cm⁻¹. The position of this band can be influenced by conjugation.
- C=C stretch (vinyl): A medium intensity band around 1640-1650 cm⁻¹.
- C-O stretch (ester): Strong bands in the region of 1100-1300 cm⁻¹.
- =C-H bend (vinyl): Bands in the region of 900-1000 cm⁻¹.

Experimental Protocol:

- For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
 accessory.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **diethenyl ethanedioate**, the molecular ion peak (M^+) would be expected at m/z = 142.11. Common fragmentation pathways for esters would likely be observed, including:



- Loss of a vinyl group (-CH=CH₂) leading to a fragment at m/z = 115.
- Loss of a vinyloxy group (-OCH=CH₂) leading to a fragment at m/z = 99.
- Cleavage of the C-C bond of the oxalate backbone.

Experimental Protocol:

- Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionize the sample using a suitable method, such as electron ionization (EI) or chemical ionization (CI).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Proposed Synthesis Protocol

While a specific, optimized synthesis for **diethenyl ethanedioate** is not available in the reviewed literature, a plausible route is via the transvinylation of oxalic acid with vinyl acetate. This method has been successfully used for the synthesis of other divinyl dicarboxylates.[2]

Transvinylation Reaction

Reaction Scheme:

Experimental Protocol:

- To a solution of oxalic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add an excess of vinyl acetate (2-4 equivalents).
- The reaction can be catalyzed by a palladium salt, such as palladium(II) acetate, in the presence of a suitable ligand. Alternatively, some transvinylation reactions are promoted by mercury(II) salts, though these are less desirable due to toxicity.
- The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by a suitable technique (e.g., TLC or GC).

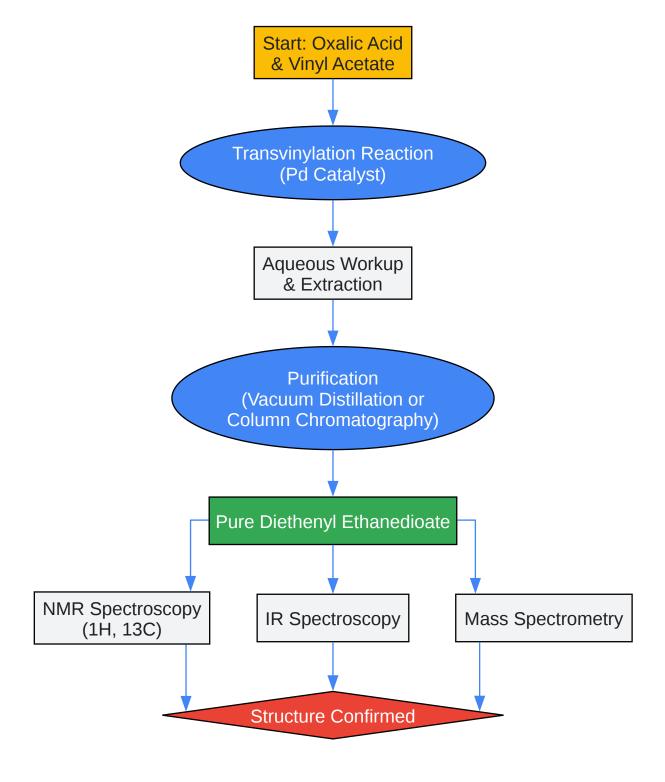


- Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove the catalyst and any unreacted acid.
- The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation or column chromatography to yield pure **diethenyl ethanedioate**.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent structural elucidation of **diethenyl ethanedioate**.





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Workflow for the synthesis and characterization of **diethenyl ethanedioate**.

Conclusion



This technical guide provides a detailed theoretical framework for the chemical properties and structural elucidation of **diethenyl ethanedioate**. While direct experimental data remains elusive, the proposed synthetic route and the predicted spectroscopic characteristics offer a solid starting point for any research group aiming to synthesize and characterize this compound. The methodologies outlined are based on well-established principles of organic chemistry and are readily applicable in a standard laboratory setting. Further research into this and other divinyl dicarboxylates could open up new avenues in polymer chemistry and materials science.

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